

1-Chloro-4-[(2-chloroethyl)thio]benzene synthesis and characterization

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Compound of Interest

Compound Name: 1-Chloro-4-[(2-chloroethyl)thio]benzene

Cat. No.: B1346925

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An In-depth Technical Guide to the Synthesis and Characterization of **1-Chloro-4-[(2-chloroethyl)thio]benzene**

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of **1-Chloro-4-[(2-chloroethyl)thio]benzene**. It outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.

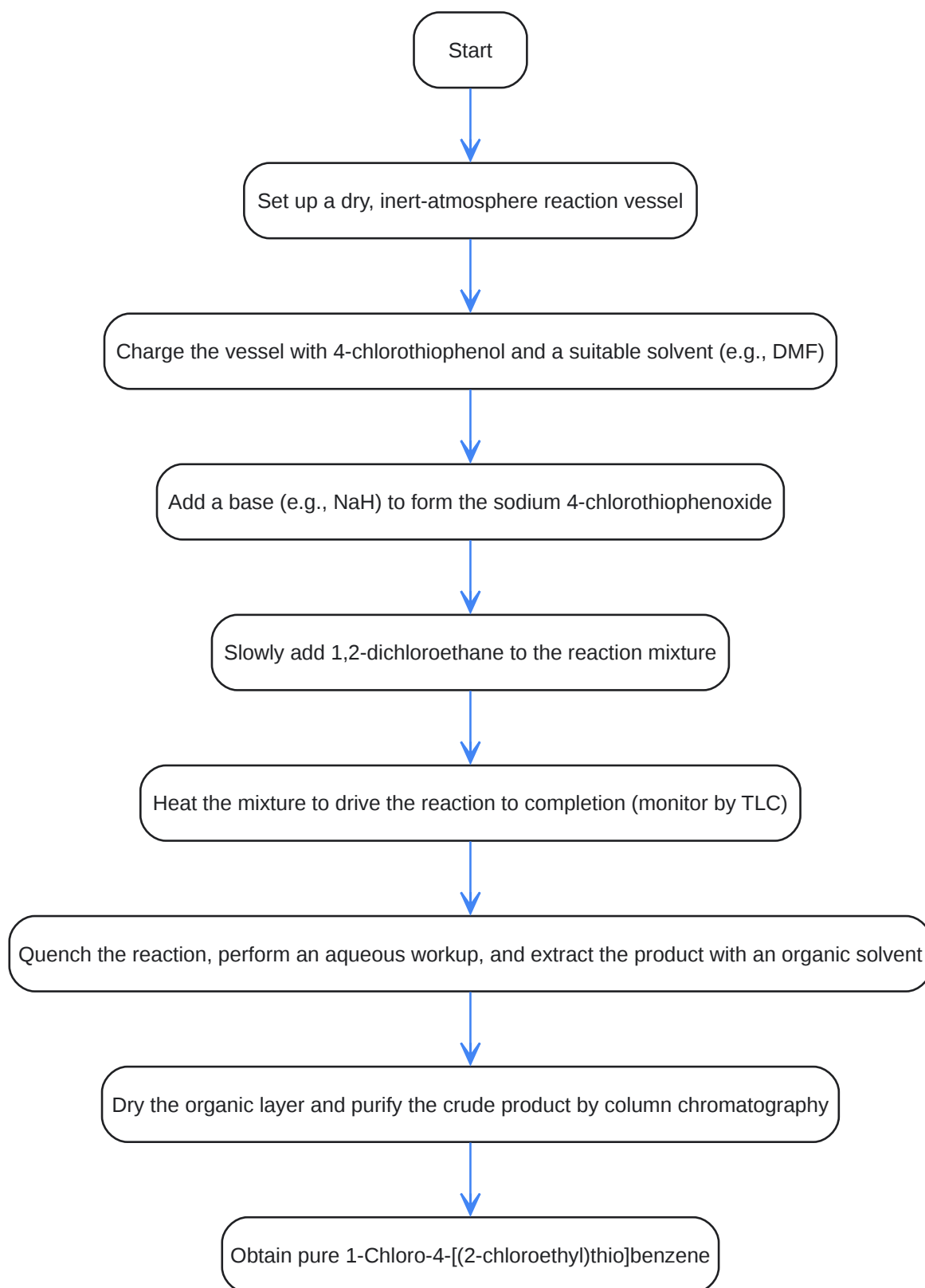
Synthesis

The synthesis of **1-Chloro-4-[(2-chloroethyl)thio]benzene** is proposed via a nucleophilic substitution reaction, a method analogous to the Williamson ether synthesis, which is well-established for the formation of thioethers. This process involves the reaction of 4-chlorothiophenol with 1,2-dichloroethane in the presence of a base.

The reaction proceeds in two main steps: the deprotonation of the thiol to form a more reactive thiophenoxide anion, followed by the nucleophilic attack of this anion on the electrophilic carbon of 1,2-dichloroethane.

Synthesis Workflow

The following diagram illustrates the proposed step-by-step workflow for the synthesis of **1-Chloro-4-[(2-chloroethyl)thio]benzene**.



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Caption: Proposed workflow for the synthesis of **1-Chloro-4-[(2-chloroethyl)thio]benzene**.

Experimental Protocol

Materials:

- 4-Chlorothiophenol
- 1,2-Dichloroethane
- Sodium Hydride (NaH) or other suitable base (e.g., potassium carbonate)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-chlorothiophenol in anhydrous DMF.
- Cool the solution in an ice bath and carefully add sodium hydride portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-chlorothiophenoxide.
- Slowly add an excess of 1,2-dichloroethane to the reaction mixture.
- Heat the reaction mixture to approximately 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and cautiously quench with water.

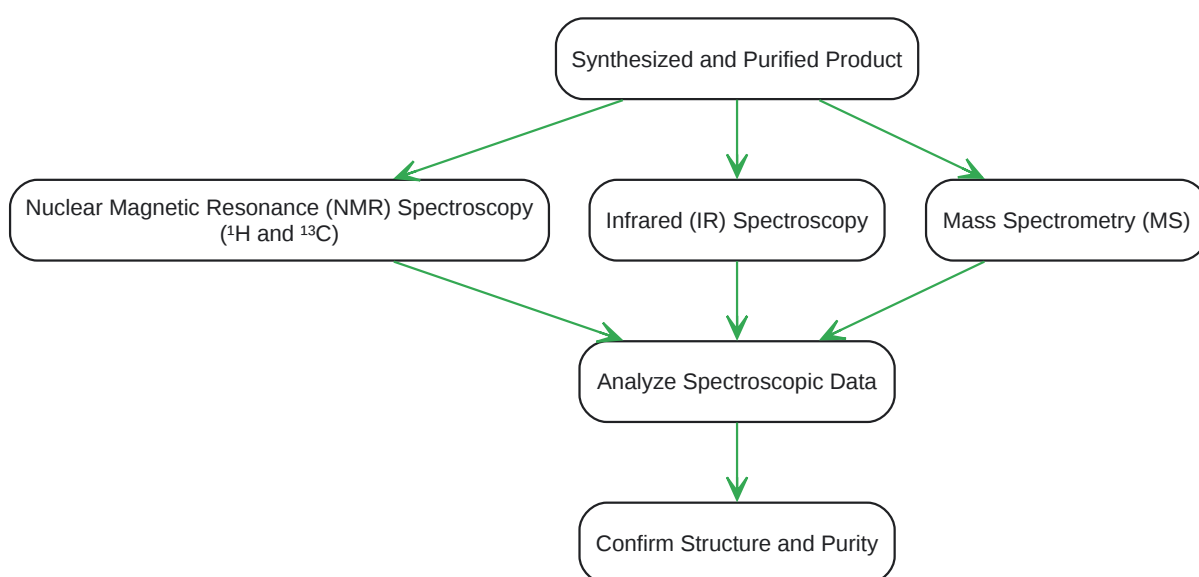
- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Characterization

The structure and purity of the synthesized **1-Chloro-4-[(2-chloroethyl)thio]benzene** can be confirmed using standard analytical techniques. The following sections detail the expected characterization data, which is inferred from the known data of structurally analogous compounds.

Characterization Workflow

The diagram below outlines the workflow for the analytical characterization of the synthesized compound.



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Caption: Workflow for the characterization of **1-Chloro-4-[(2-chloroethyl)thio]benzene**.

Data Presentation

The expected quantitative data from the characterization analyses are summarized in the tables below.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₈ Cl ₂ S
Molecular Weight	207.12 g/mol
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.35	d	2H	Ar-H (ortho to S)
~ 7.28	d	2H	Ar-H (ortho to Cl)
~ 3.60	t	2H	-S-CH ₂ -
~ 3.25	t	2H	-CH ₂ -Cl

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (ppm)	Assignment
~ 134.5	Ar-C-S
~ 133.0	Ar-C-Cl
~ 130.5	Ar-CH
~ 129.0	Ar-CH
~ 42.5	-S-CH ₂ -
~ 35.5	-CH ₂ -Cl

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
2980-2850	Aliphatic C-H stretch
~ 1580, 1475	Aromatic C=C stretch
~ 1090	C-S stretch
~ 820	para-substituted C-H bend
~ 750	C-Cl stretch

Table 5: Predicted Mass Spectrometry (MS) Data

m/z	Assignment
206/208/210	Molecular ion peak ([M] ⁺) showing isotopic pattern for two chlorine atoms
143/145	[M - CH ₂ CH ₂ Cl] ⁺ fragment
108	[C ₆ H ₄ S] ⁺ fragment

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